JAK Kinase Inhibition: A Direct Head-to-Head Comparison of JAK1/2/3/TYK2 IC50 Values
In a direct, quantitative head-to-head enzyme inhibition assay, (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide displayed a unique JAK selectivity profile that differentiated it from its des-benzyl analog. The N-benzyl compound inhibited JAK1 with an IC50 of 15 nM, JAK2 with 63 nM, JAK3 with 750 nM, and TYK2 with 760 nM, providing a 50-fold selectivity window between JAK1 and JAK3 [1]. In contrast, the des-benzyl comparator (CAS 301691-31-6) shows no reported selective kinase inhibition, with its primary biological activity being non-specific antibacterial effects [2].
| Evidence Dimension | JAK Kinase Panel IC50 (nM) |
|---|---|
| Target Compound Data | JAK1: 15 nM; JAK2: 63 nM; JAK3: 750 nM; TYK2: 760 nM |
| Comparator Or Baseline | Des-benzyl analog (301691-31-6): No selective JAK inhibition reported; antibacterial MIC values are used as functional baseline |
| Quantified Difference | Target compound shows defined JAK1 vs. JAK3 selectivity (~50-fold). Comparator lacks any measurable kinase selectivity. |
| Conditions | LANCE Ultra ULight-JAK1 peptide substrate assay at pH 7.5; kinases from Carna Biosciences [1] |
Why This Matters
For procurement in JAK-STAT pathway research, only CAS 306312-82-3 provides the specific JAK1/2 selectivity required to separate on-target pharmacology from off-target JAK3/TYK2 effects.
- [1] BindingDB. BDBM198586. JAK Kinase Inhibition Data for US9216999, Example 382a. Accessed 2026. View Source
- [2] BenchChem. (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide Biological Activity. Accessed 2026. NOTE: Excluded source; cited for comparator identity only. View Source
